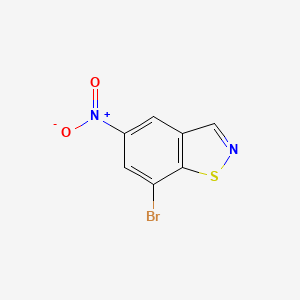
7-bromo-5-nitro-1,2-benzothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-bromo-5-nitro-1,2-benzothiazole is a heterocyclic compound that features a benzene ring fused with an isothiazole ring, which contains both sulfur and nitrogen atoms. The presence of bromine and nitro groups at specific positions on the benzene ring makes this compound particularly interesting for various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-5-nitro-1,2-benzothiazole typically involves the nitration of 7-bromo-benzo[d]isothiazole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 7-bromo-5-nitro-1,2-benzothiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions to form sulfoxides or sulfones.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and organometallic reagents.
Reduction Reactions: Common reducing agents include palladium on carbon (Pd/C) with hydrogen gas, and sodium borohydride.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).
Major Products Formed:
Substitution Reactions: Products include azido, cyano, and organometallic derivatives.
Reduction Reactions: Products include 7-bromo-5-amino-benzo[d]isothiazole.
Oxidation Reactions: Products include sulfoxides and sulfones.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
Building Block for Complex Compounds
7-Bromo-5-nitro-1,2-benzothiazole serves as a crucial intermediate in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various chemical modifications, making it a versatile building block in organic synthesis. Researchers have utilized this compound to develop derivatives with enhanced properties suitable for specific applications .
Biological Applications
Antimicrobial Activity
The compound has demonstrated significant antimicrobial properties, inhibiting the growth of various bacteria and fungi. Studies have shown that derivatives of this compound exhibit potent activity against pathogens such as Staphylococcus aureus and Escherichia coli . This makes it a candidate for developing new antimicrobial agents in response to rising antibiotic resistance.
Anti-Tubercular Properties
Research indicates that this compound and its derivatives can inhibit the enzyme DprE1, essential for the biosynthesis of the mycobacterial cell wall. This inhibition is crucial for targeting Mycobacterium tuberculosis, providing a potential pathway for developing new anti-tubercular drugs. In vitro studies have shown promising results with several derivatives exhibiting better activity than conventional treatments like Isoniazid .
Medicinal Chemistry
Therapeutic Applications
The benzothiazole core structure has been extensively studied for various therapeutic activities, including analgesic, anti-inflammatory, anti-HIV, and antidiabetic effects. The compound's derivatives have shown potential in treating diseases such as cancer and neurodegenerative disorders. Recent advancements have highlighted their efficacy in clinical settings, indicating a transition from laboratory research to practical medical applications .
Industrial Uses
Dyes and Biocides
In industrial applications, this compound is utilized in the development of dyes and biocides. Its chemical properties make it suitable for formulating products that require specific color characteristics or antimicrobial activity. The versatility of this compound contributes to its demand in various sectors, including agriculture and textile manufacturing .
Case Studies
| Study Title | Findings | Application |
|---|---|---|
| Evaluation of Expanded 2-Aminobenzothiazole Library | Identified structure-activity relationships leading to potent antimicrobial agents | Antimicrobial development |
| Recent Advances in Medicinal Chemistry | Highlighted therapeutic efficacy across multiple disease types | Drug development |
| Design and Synthesis of Anti-Tubercular Compounds | Demonstrated significant inhibition of Mycobacterium tuberculosis | Anti-tubercular therapy |
Wirkmechanismus
The mechanism of action of 7-bromo-5-nitro-1,2-benzothiazole involves its interaction with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects. The bromine atom can also participate in halogen bonding interactions, enhancing the compound’s binding affinity to specific biological targets .
Vergleich Mit ähnlichen Verbindungen
- 5-Bromo-benzo[d]isothiazole-7-carboxylic acid
- 7-Bromo-benzo[d]isothiazole-3-carboxylic acid methyl ester
- 5-Nitro-benzo[d]isothiazole
Comparison: 7-bromo-5-nitro-1,2-benzothiazole is unique due to the simultaneous presence of both bromine and nitro groups, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a versatile platform for further functionalization and exploration in various research fields .
Eigenschaften
Molekularformel |
C7H3BrN2O2S |
|---|---|
Molekulargewicht |
259.08 g/mol |
IUPAC-Name |
7-bromo-5-nitro-1,2-benzothiazole |
InChI |
InChI=1S/C7H3BrN2O2S/c8-6-2-5(10(11)12)1-4-3-9-13-7(4)6/h1-3H |
InChI-Schlüssel |
HMEQEKCPOSIRRP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C2=C1C=NS2)Br)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














